molecular formula C10H14N2O3S2 B14818372 N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide

Cat. No.: B14818372
M. Wt: 274.4 g/mol
InChI Key: SGOOYYYKYPDJCE-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-methylsulfanylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-8-5-6-11-10(12-17(2,13)14)9(8)15-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

SGOOYYYKYPDJCE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its application, but it generally acts by binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

N-(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.

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